chemical structure and properties of 4-Chloro-8-fluoroquinolin-3-amine
chemical structure and properties of 4-Chloro-8-fluoroquinolin-3-amine
Content Type: Technical Monograph & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 1.0
Part 1: Executive Summary & Core Directive
4-Chloro-8-fluoroquinolin-3-amine (CAS: 1602166-76-6) represents a "privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the nucleophilic amino group at C3, the electrophilic chlorine at C4, and the electronic modulator (fluorine) at C8.
This guide moves beyond basic catalog data to provide a mechanistic blueprint for utilizing this compound. It is primarily employed as a high-value intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) (e.g., targeting EGFR, MEK) and next-generation fluoroquinolone antibiotics . The 8-fluoro substituent is critical for metabolic stability and optimizing the pKa of the quinoline nitrogen, while the 4-chloro position serves as the primary "warhead" for coupling with complex side chains.
Part 2: Chemical Identity & Structural Analysis[1]
Physicochemical Profile[2]
| Property | Specification |
| Chemical Name | 4-Chloro-8-fluoroquinolin-3-amine |
| CAS Number | 1602166-76-6 |
| Molecular Formula | C₉H₆ClFN₂ |
| Molecular Weight | 196.61 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| pKa (Predicted) | ~3.5 (Quinoline N), ~2.0 (Aniline NH₂) |
| Key Precursor | Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate (CAS 56824-90-9) |
Electronic Structure & Reactivity Logic
The reactivity of this molecule is defined by the interplay of its substituents:
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C4-Chlorine (Electrophilic Center): The nitrogen atom of the quinoline ring withdraws electron density, making the C4 position highly electron-deficient. This effect is amplified by the 8-fluoro group (inductive withdrawal). Consequently, the C4-Cl bond is exceptionally prone to Nucleophilic Aromatic Substitution (SNAr) .
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C3-Amine (Nucleophilic Handle): Unlike typical anilines, the C3-amine is deactivated by the electron-deficient quinoline core. It requires strong electrophiles for acylation or reductive amination. However, it is stable enough to survive SNAr conditions at C4 if the temperature is controlled.
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C8-Fluorine (Metabolic Shield): The fluorine atom blocks metabolic oxidation at the C8 position and lowers the basicity of the quinoline nitrogen, improving the pharmacokinetic profile of derived drugs.
Part 3: Synthesis & Experimental Protocols
The most robust synthetic route utilizes the Gould-Jacobs reaction followed by a Curtius Rearrangement . This pathway avoids the use of unstable diazonium intermediates often associated with direct amination.
Synthesis Workflow Diagram
Caption: Step-wise synthesis from commercially available 2-fluoroaniline via the Gould-Jacobs protocol and Curtius rearrangement.
Detailed Protocol: Conversion of Ethyl Ester to Amine
Note: This protocol assumes starting from the commercially available Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate (CAS 56824-90-9).
Step 1: Saponification
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Dissolve 10.0 g (39.4 mmol) of the ethyl ester in 100 mL of THF/Water (3:1).
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Add LiOH·H₂O (3.3 g, 78.8 mmol) in one portion.
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Stir at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane).
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Acidify carefully with 1N HCl to pH 3–4. The carboxylic acid will precipitate.
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Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Curtius Rearrangement (One-Pot)
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Suspend the carboxylic acid (5.0 g, 22.1 mmol) in dry t-Butanol (50 mL).
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Add Triethylamine (3.4 mL, 24.3 mmol) and Diphenylphosphoryl azide (DPPA) (5.2 mL, 24.3 mmol).
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Reflux for 12 hours. The reaction proceeds via an acyl azide intermediate which rearranges to an isocyanate and is trapped by t-Butanol to form the Boc-amine.
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Concentrate the solvent. Dissolve residue in EtOAc, wash with NaHCO₃ and Brine.
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Purify via silica gel chromatography if necessary.
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Intermediate: tert-Butyl (4-chloro-8-fluoroquinolin-3-yl)carbamate.
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Step 3: Deprotection
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Dissolve the Boc-amine in DCM (20 mL).
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Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0°C.
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Stir at room temperature for 2 hours.
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Quench with saturated NaHCO₃ (slowly!) until pH ~8.
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Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.
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Isolate 4-Chloro-8-fluoroquinolin-3-amine as a pale solid.
Part 4: Reactivity & Derivatization Guide
The utility of this scaffold lies in its ability to undergo sequential functionalization.
Reactivity Flowchart
Caption: Primary reaction pathways. The C4-SNAr pathway is the industry standard for generating kinase inhibitor libraries.
Critical Reaction: C4-Nucleophilic Substitution (SNAr)
This is the most common reaction for this scaffold. The 4-Cl is displaced by amines to create the core pharmacophore of many kinase inhibitors.
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Mechanism: Addition-Elimination. The 8-F and Quinoline N stabilize the Meisenheimer complex.
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Protocol:
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Mix 1 eq of 4-Chloro-8-fluoroquinolin-3-amine with 1.1 eq of the nucleophilic aniline.
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Solvent: Isopropanol (protic solvents assist chloride departure) or DMF.
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Catalyst: 0.1 eq of HCl (catalytic) often accelerates the reaction in alcohol by protonating the quinoline nitrogen, making C4 more electrophilic.
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Heat to 80–100°C for 2–6 hours.
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Part 5: Safety & Handling (MSDS Summary)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled. | Use fume hood. Wear N95/P100 mask if handling powder. |
| Skin/Eye Irritant | Causes serious eye irritation (H319). | Wear nitrile gloves and safety goggles. |
| Reactivity | Reacts violently with strong oxidizers. | Store away from peroxides and nitrates. |
| Storage | Hygroscopic. | Store under inert gas (Argon/Nitrogen) at 2–8°C. |
Part 6: References
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Synthesis of 4-Aminoquinoline Derivatives:
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Source: National Institutes of Health (NIH) / PMC.
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Context: Detailed protocols for SNAr reactions on 4-chloroquinolines.
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Gould-Jacobs Reaction & Fluoroquinoline Synthesis:
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Source: ChemicalBook / Patent Literature.
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Context: Synthesis of the ethyl ester precursor (CAS 56824-90-9).
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Reactivity of 4-Chloro-3-aminoquinolines:
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Source: Frontiers in Chemistry.
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Context: Review of synthetic strategies for functionalizing the 4-aminoquinoline core.
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Commercial Availability & CAS Verification:
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-氯-8-氟喹啉-3-胺 | 4-Chloro-8-fluoroquinolin-3-amine | 1602166-76-6 - 乐研试剂 [leyan.com]
- 3. mdpi.com [mdpi.com]
- 4. aablocks.wordpress.com [aablocks.wordpress.com]
- 5. 936324-21-9|8-Fluoroquinolin-3-amine|BLD Pharm [bldpharm.com]
- 6. 1602166-76-6|4-Chloro-8-fluoroquinolin-3-amine|BLD Pharm [bldpharm.com]
